molecular formula C18H18N4O B2828129 1-(4-ethylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866872-74-4

1-(4-ethylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2828129
CAS No.: 866872-74-4
M. Wt: 306.369
InChI Key: AWDNAMNNSHVYSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with a 4-ethylphenyl group at position 1, a methyl group at position 5, and a phenylcarboxamide moiety at position 2. Its structure allows for diverse interactions with biological targets, influenced by the ethyl and methyl substituents, which modulate electronic, steric, and solubility properties .

Properties

IUPAC Name

1-(4-ethylphenyl)-5-methyl-N-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-3-14-9-11-16(12-10-14)22-13(2)17(20-21-22)18(23)19-15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDNAMNNSHVYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-ethylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction involves the reaction of an azide with an alkyne to form the triazole ring.

    Introduction of Substituents: The ethylphenyl, methyl, and phenyl groups are introduced through various substitution reactions. For example, the ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Carboxamide Group: The carboxamide group is typically introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-ethylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically affects the ethylphenyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. For example, halogenation can introduce halogen atoms into the aromatic rings.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Scientific Research Applications

Pharmaceutical Development

  • Muscarinic Receptor Agonists : Research indicates that compounds similar to 4-(Difluoromethyl)-1,4'-bipiperidine dihydrochloride can act as agonists for muscarinic M1 and M4 receptors. These receptors are implicated in various neurological disorders. The development of selective agonists may lead to new therapeutic options for conditions such as Alzheimer's disease and schizophrenia .
  • Fluorinated Drug Candidates : The compound's structure allows it to be a potential candidate for drugs targeting specific receptors due to the enhanced metabolic stability provided by fluorination. This stability can lead to longer-lasting effects and reduced side effects in therapeutic applications .

Chemical Synthesis

  • Reagent in Organic Synthesis : 4-(Difluoromethyl)-1,4'-bipiperidine dihydrochloride can serve as a reagent in the synthesis of other complex organic molecules. Its unique difluoromethyl group can facilitate specific reactions that are not achievable with non-fluorinated analogs .
  • Building Block for Heterocycles : The compound can be utilized as a building block in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry for developing new drugs with diverse biological activities .

Data Tables

Application AreaDescriptionReferences
Pharmaceutical DevelopmentPotential muscarinic receptor agonist for neurological diseases
Chemical SynthesisReagent for organic synthesis and heterocycle formation

Case Study 1: Muscarinic Receptor Agonism

A study focused on the development of selective muscarinic M1 receptor agonists utilized derivatives of bipiperidine compounds. The research demonstrated that modifications, including fluorination, significantly improved receptor binding affinity and selectivity, indicating that 4-(Difluoromethyl)-1,4'-bipiperidine dihydrochloride could be a promising scaffold for future drug development targeting these receptors .

Case Study 2: Synthesis of Fluorinated Compounds

In another study, researchers explored the synthesis of various fluorinated compounds using 4-(Difluoromethyl)-1,4'-bipiperidine dihydrochloride as a key intermediate. The results showed enhanced yields and selectivity in reactions involving electrophilic aromatic substitution, highlighting the compound's utility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. For example, it may inhibit the activity of a specific enzyme by binding to its active site, thereby blocking the enzyme’s function. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Modifications at Position 1 (Aryl Group)

The substituent at position 1 of the triazole ring significantly impacts biological activity and physicochemical properties:

Compound Substituent at Position 1 Key Findings Reference
Target Compound 4-Ethylphenyl Moderate cytotoxicity (e.g., in mycobacterial studies); balanced lipophilicity
1-(4-Methylphenyl) Analog 4-Methylphenyl Lower molecular weight (MW = 306.36); reduced steric hindrance
1-(4-Fluorophenyl) Analog 4-Fluorophenyl Enhanced antiproliferative activity (GP = -27.30% in SNB-75 CNS cancer cells)
1-(4-Chlorophenyl) Analog 4-Chlorophenyl Potent c-Met inhibition (IC50 < 1 µM); high cytotoxicity in multiple cancers

Key Insight : Electron-withdrawing groups (e.g., F, Cl) at position 1 improve target affinity and cytotoxicity compared to alkyl groups (ethyl, methyl). The ethyl group in the target compound offers moderate steric bulk without compromising solubility .

Modifications at Position 5

Compound Substituent at Position 5 Key Findings Reference
Target Compound Methyl Limited hydrogen-bonding capacity; moderate activity in antimicrobial assays
5-Amino Derivatives Amino (-NH2) High antiproliferative activity (GP = -31.50% in melanoma SK-MEL-5 cells)
5-Trifluoromethyl Analog Trifluoromethyl (-CF3) Enhanced metabolic stability; selective inhibition of cancer cell lines

Modifications at the Carboxamide Position (N-Substituent)

The phenyl group attached to the carboxamide modulates π-π interactions and solubility:

Compound Carboxamide Substituent Key Findings Reference
Target Compound Phenyl Moderate cytotoxicity (Cluster 30/31 in mycobacterial screens)
N-(3-Fluorophenyl) Analog 3-Fluorophenyl Improved antibacterial activity; increased dipole moment
N-(4-Methylphenyl) Analog 4-Methylphenyl Reduced activity compared to halogenated derivatives
Pyridinyl-Substituted Analogs 4-Pyridinyl Higher molecular weight (MW = 401.44); enhanced kinase inhibition potential

Key Insight : Halogenation (e.g., F, Cl) or heterocyclic substituents (e.g., pyridinyl) at the carboxamide position enhance target engagement but may increase molecular weight and reduce bioavailability .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 1-(4-Fluorophenyl)-5-amino Analog 1-(4-Chlorophenyl)-CF3 Analog
Molecular Weight 307.37 g/mol 325.34 g/mol 438.82 g/mol
LogP (Predicted) 3.8 2.9 4.5
Solubility (µg/mL) 12.5 (PBS buffer) 8.2 (PBS buffer) <5 (PBS buffer)
Cytotoxicity (IC50) 15.3 µM (Mycobacteria) 2.1 µM (SNB-75 cells) 0.7 µM (c-Met inhibition)

Key Insight: The target compound exhibits balanced logP and solubility, making it a viable candidate for further optimization. However, its cytotoxicity is inferior to analogs with electron-withdrawing or amino substituents .

Biological Activity

1-(4-ethylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₁₉H₁₈N₄O
  • Molecular Weight : 306.37 g/mol
  • CAS Number : 866872-74-4

Its structure includes an ethylphenyl group, a methyl group, and a phenyl group attached to the triazole ring, along with a carboxamide functional group. This unique configuration contributes to its potential biological activities.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

1. Enzyme Inhibition

  • The compound has shown potential as an inhibitor of specific enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. Research indicates that derivatives of triazoles can significantly inhibit these enzymes, with some compounds demonstrating IC₅₀ values in the low micromolar range .

2. Neuroprotective Effects

  • In vitro studies suggest that this compound exhibits neuroprotective properties by blocking neuroinflammation pathways and reducing oxidative stress. It has been shown to inhibit the aggregation of amyloid-beta (Aβ), a hallmark of Alzheimer's disease, thus potentially ameliorating cognitive deficits in animal models .

3. Antimicrobial Activity

  • Triazole derivatives are known for their antimicrobial properties. Preliminary studies indicate that this compound may possess antifungal and antibacterial activities, making it a candidate for further investigation in infectious disease treatment.

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AChE InhibitionNoncompetitive inhibition; IC₅₀ = 0.23 μM
BuChE InhibitionPotent inhibition; IC₅₀ values < 0.5 μM
NeuroprotectionReduces Aβ aggregation; protects against ROS
AntimicrobialActive against various pathogens

Case Studies

  • Neuroprotective Study in Alzheimer's Model
    • A study involving scopolamine-induced cognitive impairment in mice demonstrated that administration of this compound led to significant improvements in memory and learning capabilities. The underlying mechanism was linked to the inhibition of neuroinflammatory processes and oxidative stress reduction .
  • Antimicrobial Efficacy Evaluation
    • In vitro evaluations showed that the compound exhibited notable activity against several bacterial strains, suggesting its potential as an antimicrobial agent. Further studies are required to elucidate the precise mechanisms involved.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 1-(4-ethylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves a multi-step process:

Cycloaddition reaction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring.

Functional group coupling : Amide bond formation between the triazole-carboxylic acid intermediate and aniline derivatives.

Purification : Column chromatography or recrystallization.
Key reaction conditions include:

  • Solvents: Dimethylformamide (DMF) or acetonitrile.
  • Catalysts: Cu(I) salts (e.g., CuSO₄·5H₂O with sodium ascorbate).
  • Temperature: 60–80°C for cycloaddition, room temperature for amidation.
    Characterization is performed via NMR (¹H/¹³C), FT-IR , and mass spectrometry .

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on:

  • ¹H/¹³C NMR : Assigns protons and carbons in the triazole ring (δ 7.5–8.2 ppm for aromatic protons) and substituents.
  • FT-IR : Confirms amide C=O stretching (~1650–1680 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹).
  • Mass spectrometry : Molecular ion peak [M+H]⁺ at m/z 335.37 (calculated for C₁₈H₁₈N₄O).
  • X-ray crystallography (if available): Resolves bond angles and spatial arrangement .

Q. What preliminary biological activities have been reported for similar triazole derivatives?

Triazole analogs exhibit:

  • Anticancer activity : IC₅₀ values of 5–20 µM against breast (MCF-7) and lung (A549) cancer cell lines.
  • Antimicrobial effects : MIC of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.
    These activities are attributed to triazole-mediated interactions with cellular targets like tubulin or DNA gyrase .

Q. What solvent systems are optimal for solubility and stability studies?

The compound shows moderate solubility in:

  • Polar aprotic solvents: DMSO (>10 mg/mL).
  • Chlorinated solvents: Dichloromethane (~5 mg/mL).
    Stability: Stable in neutral pH (6–8) at 4°C for >6 months. Avoid strong acids/bases to prevent triazole ring degradation .

Q. How can researchers validate the purity of synthesized batches?

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min.
  • Melting point : Expected range 180–185°C.
  • Elemental analysis : Match calculated (C: 64.66%, H: 5.43%, N: 16.76%) vs. experimental values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

ParameterOptimization StrategyImpact
Catalyst loadingReduce Cu(I) to 0.5 mol%Minimizes side products (e.g., dimerization).
Solvent choiceSwitch to DMF:H₂O (9:1)Enhances azide-alkyne solubility.
Temperature70°C for 12 hrsBalances reaction rate and decomposition.
Advanced monitoring: In-situ FT-IR to track azide consumption. Computational modeling (DFT) predicts transition states for regioselectivity .

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Pharmacokinetic profiling : Assess bioavailability (e.g., Cₘₐₓ, t₁/₂) to explain low in vivo efficacy.
  • Metabolite identification : LC-MS/MS to detect inactive metabolites.
  • Target engagement assays : SPR or ITC to measure binding affinity to proposed targets (e.g., kinases).
    Example: A triazole analog showed 90% tumor growth inhibition in vitro but <20% in mice due to rapid hepatic clearance .

Q. What computational tools are effective for predicting binding modes with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with tubulin (PDB: 1SA0).
  • MD simulations : GROMACS for stability analysis (≥50 ns trajectories).
  • QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure-activity .

Q. How can researchers design derivatives to overcome resistance mechanisms?

  • Structural modifications :
    • Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance target affinity.
    • Replace methyl with bulkier substituents (e.g., isopropyl) to hinder efflux pumps.
  • Resistance assays : Serial passage of pathogens/cancer cells under sublethal compound doses to identify mutations .

Q. What strategies address low aqueous solubility in preclinical development?

ApproachMethodologyOutcome
Nanoparticle formulation PEG-PLGA encapsulationIncreases solubility 10-fold.
Salt formation React with HCl to form hydrochloride saltpH-dependent solubility >2 mg/mL.
Co-crystallization Use succinic acid as co-formerEnhances dissolution rate by 50%.
In vitro testing : Parallel artificial membrane permeability assay (PAMPA) to validate improvements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.